molecular formula C4H11N3NaO6P B6619498 Creatine phosphate disodium salt CAS No. 922-32-7

Creatine phosphate disodium salt

Cat. No.: B6619498
CAS No.: 922-32-7
M. Wt: 251.11 g/mol
InChI Key: DUXMAYWIASUPMV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Creatine phosphate disodium salt (CPS), also known as phosphocreatine disodium salt (CAS 19333-65-4), is a high-energy phosphate compound critical for cellular energy storage and transfer. It is synthesized in the liver via phosphorylation of creatine by creatine kinase . Structurally, CPS consists of a creatine molecule linked to a phosphate group via a high-energy bond, with two sodium counterions (chemical formula: C₄H₈N₃Na₂O₅P·4H₂O) .

Clinically, CPS is used as a myocardial protective agent to treat conditions like myocardial ischemia, ventricular arrhythmias, and infarction during cardiac surgery . Its water solubility facilitates intravenous administration, but it decomposes under acidic conditions into creatine and inorganic phosphate, limiting its stability in formulations . Analytical methods, such as stability-indicating HPLC, are essential to monitor impurities like creatine, creatinine, and creatinine phosphate disodium salt during quality control .

Properties

CAS No.

922-32-7

Molecular Formula

C4H11N3NaO6P

Molecular Weight

251.11 g/mol

IUPAC Name

sodium;2-[methyl-(N'-phosphonocarbamimidoyl)amino]acetate;hydrate

InChI

InChI=1S/C4H10N3O5P.Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;1H2/q;+1;/p-1

InChI Key

DUXMAYWIASUPMV-UHFFFAOYSA-M

SMILES

CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[Na+].[Na+]

Isomeric SMILES

CN(CC(=O)[O-])/C(=N/P(=O)(O)O)/N.O.[Na+]

Canonical SMILES

CN(CC(=O)[O-])C(=NP(=O)(O)O)N.O.[Na+]

Related CAS

67-07-2 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of phosphocreatine disodium salt involves the reaction of creatine with phosphorus oxychloride in the presence of water. The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified through crystallization .

Industrial Production Methods: In industrial settings, the production of phosphocreatine disodium salt follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps may include multiple crystallizations and filtration to achieve the desired purity .

Chemical Reactions Analysis

Hydrolysis and Stability

The compound undergoes controlled hydrolysis under alkaline conditions during synthesis :
Creatine phosphate disodium salt+H2OpH 13–14, 60–70°COpen-loop intermediates\text{Creatine phosphate disodium salt} + \text{H}_2\text{O} \xrightarrow{\text{pH 13–14, 60–70°C}} \text{Open-loop intermediates}
Stability data:

  • pH Stability : 7.7–8.7 in aqueous solution (c=10 mg/mL) .

  • Thermal Stability : Stable at +2 to +8°C for 36 months .

  • Decomposition Products : CO, CO₂, NOₓ, phosphorus oxides, and sodium oxides above 60°C .

Biochemical Role in ATP Regeneration

In physiological systems, this compound acts as a substrate for creatine kinase (CK), facilitating ATP synthesis :
Creatine phosphate+ADPCreatine kinaseATP+Creatine\text{Creatine phosphate} + \text{ADP} \xrightarrow{\text{Creatine kinase}} \text{ATP} + \text{Creatine}

Kinetic Parameters

ParameterValueSource
Reaction Rate (CK)95–105% of standard Roche Diagnostics
ATP Regeneration Efficiency70–80% in muscle tissues APExBIO

This reaction is critical in tissues with high energy demands (e.g., cardiac muscle, brain) .

Ion-Exchange Reactions in Purification

Post-synthetic purification leverages resin-mediated ion exchange :

  • Anion Exchange : Removes inorganic phosphate (Pi ≤0.5%) and pyrophosphate (PPi ≤0.02%) .

  • Cation Exchange : Adjusts pH to 8–9 using Zeo-karb C100 resin .

Typical Impurity Levels After Purification

ImpurityMax ConcentrationMethod
Free Creatine≤0.5%Enzymatic assay
ATP≤0.002%Hexokinase/G6P-DH assay
SulfateNegativeQualitative test

Reactivity in Diagnostic Assays

Used in IFCC-recommended creatine kinase (CK) assays :

  • Reverse Reaction (CK-NAC Active):
    Creatine phosphate+ADPATP+Creatine\text{Creatine phosphate} + \text{ADP} \rightarrow \text{ATP} + \text{Creatine}

  • Detection : NADPH formation monitored at 340 nm (A₃₄₀ ≤0.120) .

Scientific Research Applications

Cardioprotection

Creatine phosphate disodium salt is primarily employed in cardiology for its protective effects on myocardial tissue. It stabilizes cell membranes and enhances microcirculation during ischemic events, making it beneficial in conditions such as:

  • Acute Myocardial Infarction : CPDS has shown efficacy in improving outcomes for patients experiencing myocardial infarction by maintaining ATP levels and supporting cardiac metabolism .
  • Heart Failure : Studies indicate that CPDS can aid in managing heart failure symptoms by improving myocardial energy metabolism and reducing cellular damage during ischemia .

Muscle Performance Enhancement

In sports science, CPDS is utilized to enhance athletic performance through:

  • Energy Buffering : During high-intensity exercise, CPDS helps buffer lactic acid, delaying fatigue by neutralizing hydrogen ions produced during anaerobic metabolism .
  • Growth Hormone Stimulation : The compound has been linked with increased secretion of growth hormone when combined with amino acids, promoting muscle protein synthesis .

Analytical Techniques

CPDS serves as a substrate in various analytical methods, including:

  • HPLC Method Development : A study developed a stability-indicating HPLC method for the simultaneous determination of CPDS and its related substances, demonstrating its utility in quality control within pharmaceutical formulations .
ParameterResult
Recovery Rate99.05% - 101.90%
RSD (n=9)1.34%

Hydroxyapatite Synthesis

Recent research explored the use of CPDS as an organic phosphorus source for synthesizing hydroxyapatite nanoflowers, which have applications in protein adsorption and drug delivery systems . This innovative approach highlights CPDS's versatility beyond traditional uses.

Clinical Studies and Meta-Analyses

A meta-analysis involving 1,957 patients demonstrated that the combination of CPDS with conventional treatments significantly improved outcomes in children with viral myocarditis compared to standard therapies alone. Key findings included reduced levels of cardiac biomarkers and improved treatment efficacy rates .

Summary of Key Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaKey Findings
CardioprotectionEffective in treating myocardial infarction and heart failure by stabilizing ATP levels .
Muscle PerformanceBuffers lactic acid during exercise; stimulates growth hormone secretion .
Analytical ChemistryDeveloped HPLC methods for quality control; high accuracy in measuring CPDS concentration .
Biochemical SynthesisUsed as a phosphorus source for hydroxyapatite nanoflowers with applications in drug delivery .

Mechanism of Action

Phosphocreatine disodium salt exerts its effects by serving as a temporal energy buffer. It regenerates ATP by transferring a high-energy phosphate group from itself to ADP, resulting in the formation of ATP and creatine. This process is catalyzed by the enzyme creatine kinase. The regenerated ATP is then available for muscle contractions and other cellular processes that require energy .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of CPS and Related Phosphate Compounds
Compound Molecular Formula Phosphate Groups Key Role Applications
CPS C₄H₈N₃Na₂O₅P·4H₂O 1 (High-energy) Cellular energy buffer Cardioprotection, ischemia treatment
ATP (Adenosine 5′-triphosphate disodium salt) C₁₀H₁₄N₅Na₂O₁₃P₃ 3 Primary energy carrier Biomaterial synthesis, energy metabolism
FBP (D-fructose 1,6-bisphosphate trisodium salt) C₆H₁₀Na₃O₁₂P₂ 2 Glycolytic intermediate Controlled phosphate release in nanocomposites
β-Glycerol phosphate disodium salt C₃H₇Na₂O₆P 1 Alkaline phosphatase substrate Thermogelling hydrogels for tissue engineering
Carbamyl phosphate disodium salt CH₂NNa₂O₅P 1 Urea cycle intermediate Amino acid/nucleotide synthesis
  • CPS vs. ATP: While both store energy, ATP has three phosphate groups and directly powers cellular processes, whereas CPS acts as a reserve to regenerate ATP during high energy demand . ATP is also used as an organic phosphorus source in hydroxyapatite (HA) nanocomposites, yielding nanorod morphologies, whereas CPS produces pseudo-spherical HA particles .
  • CPS vs. FBP : FBP hydrolyzes to release phosphate and fructose, enabling pH-responsive material synthesis, whereas CPS releases phosphate ions under heat, favoring rapid HA crystallization in microwave-assisted methods .
  • CPS vs. β-Glycerol phosphate : The latter enables thermosensitive hydrogel formation (e.g., chitosan/β-glycerol systems for dental regeneration), while CPS lacks gelling properties but excels in cardioprotection .

Stability and Analytical Considerations

CPS decomposes in acidic conditions to creatine and creatinine phosphate disodium salt, necessitating pH-controlled formulations (optimal diluent pH: 9.0) . In contrast, ATP and FBP exhibit different degradation profiles: ATP breaks into ADP and phosphate, while FBP releases fructose alongside phosphate .

Table 2: HPLC Analytical Parameters for CPS and Impurities
Compound LOQ (% of CPS) Relative Response Factor (RRF) Stability in Solution (pH 6.6–9.0)
CPS 0.1% 1.0 (Reference) Stable ≤6 hours at pH 9.0
Creatine 0.013% 1.335 Degrades at pH <7.0
Creatinine 0.0025% 0.536 Stable across pH range
Creatinine phosphate disodium salt 0.009% 1.301 Forms at pH <7.0
  • CPS requires stringent pH control during analysis to avoid overestimation of impurities like creatinine phosphate disodium salt, which increases under acidic conditions .

Q & A

Q. How can creatine phosphate disodium salt (CPS) be quantified in pharmaceutical formulations with high accuracy?

A stability-indicating HPLC method is recommended for simultaneous quantification of CPS and its degradation products (e.g., creatine, creatinine). This involves using a C18 column, UV detection at 210 nm, and a mobile phase of phosphate buffer (pH 3.0) and methanol. Validation parameters (linearity, precision, LOD/LOQ) must adhere to ICH guidelines . Chromatographic separation of CPS (retention time ~15 min) from impurities like creatine (peak 1) and creatinine (peak 2) ensures specificity .

Q. What protocols ensure CPS stability during experimental workflows?

CPS is hygroscopic and degrades in acidic/basic conditions. Store at 2–8°C in airtight containers to prevent hydrolysis. For aqueous solutions, prepare fresh daily and adjust pH to 8.3 to minimize degradation. Stability studies should include accelerated testing (e.g., 40°C/75% RH) with HPLC monitoring .

Q. How is CPS used as an external standard in energy metabolism studies?

In ³¹P-MRS (magnetic resonance spectroscopy), a 10 mmol/L CPS solution serves as an external standard to quantify phosphocreatine (PCr), ATP, and inorganic phosphate (Pi) in tissues. Ratios like PCr/Pi and PCr/β-ATP are calculated using software (e.g., jMRUI) to assess metabolic dysfunction in models like skeletal muscle denervation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in CPS-dependent metabolic ratios across studies?

Inconsistent PCr/ATP ratios may arise from differences in MRS acquisition parameters (e.g., pulse sequence, TR/TE) or CPS calibration. Standardize protocols by:

  • Using identical CPS concentrations (10 mmol/L) and calibration phantoms.
  • Applying Bonferroni correction in ANOVA to mitigate false positives during inter-group comparisons .
  • Reporting pH and temperature conditions, as CPS stability affects quantification .

Q. What advanced methods validate CPS purity in enzymatic assays?

Combine HPLC with mass spectrometry (LC-MS/MS) to detect trace impurities (e.g., creatinine phosphate disodium salt). For enzymatic assays (e.g., creatine kinase activity), pre-treat CPS with hexokinase/glucose-6-phosphate dehydrogenase to eliminate ATP contamination. Use NADP⁺ reduction at 340 nm to confirm absence of interfering metabolites .

Q. How can CPS be integrated into multi-omics studies of energy metabolism?

Pair ³¹P-MRS data with transcriptomic/proteomic profiles (e.g., ATP synthase expression) using correlation matrices. For example, low PCr/β-ATP ratios in atrophic muscle may correlate with downregulated mitochondrial genes. Normalize CPS-calibrated metabolite levels to total protein content to control for tissue heterogeneity .

Methodological Challenges & Solutions

Q. What statistical approaches address variability in CPS-based metabolic assays?

Use independent samples t-tests for controlled comparisons (e.g., treated vs. untreated groups). For longitudinal studies, apply mixed-effects models to account for repeated measurements. Report effect sizes (e.g., Cohen’s d) to distinguish biological significance from statistical significance .

Q. How should researchers design experiments to study CPS degradation kinetics?

  • Forced degradation : Expose CPS to heat (60°C), UV light, and hydrolytic conditions (0.1M HCl/NaOH).
  • Kinetic modeling : Fit degradation data to first-order kinetics to calculate half-life.
  • HPLC-PDA : Monitor degradation products (e.g., creatinine) at 230 nm to identify pathways .

Q. What are best practices for CPS handling in high-throughput assays?

  • Avoid freeze-thaw cycles; aliquot CPS solutions into single-use vials.
  • Use low-binding tips to minimize adsorption losses.
  • Include internal standards (e.g., deuterated creatine) in LC-MS workflows to correct for matrix effects .

Q. How can CPS interact with other reagents to confound experimental results?

CPS may chelate divalent cations (e.g., Mg²⁺), affecting enzyme kinetics (e.g., creatine kinase). Mitigate by:

  • Adding 2 mmol/L EDTA to buffer solutions to stabilize free Mg²⁺.
  • Pre-incubating CPS with reaction buffers for 10 min to equilibrate ionic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Creatine phosphate disodium salt
Reactant of Route 2
Creatine phosphate disodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.